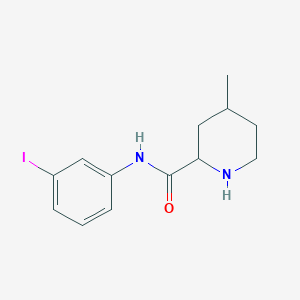![molecular formula C16H28N2O3 B6645395 2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B6645395.png)
2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid, also known as CHA-lysine, is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of diazepam, a well-known benzodiazepine drug that is commonly used for its sedative and anxiolytic effects. However, CHA-lysine has been found to have unique properties that make it a promising candidate for research in various fields.
作用機序
The mechanism of action of 2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid involves binding to a specific site on the GABA-A receptor, which is a type of ionotropic receptor that is activated by the neurotransmitter GABA. This binding results in an increase in the receptor's affinity for GABA, which leads to an increase in chloride ion influx and subsequent hyperpolarization of the neuron. This hyperpolarization is responsible for the sedative and anxiolytic effects of benzodiazepines, and may also play a role in the anti-convulsant effects of these drugs.
Biochemical and Physiological Effects:
2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid has been found to have several biochemical and physiological effects that make it a promising candidate for research. These effects include an increase in GABAergic transmission, an increase in chloride ion influx, and a decrease in neuronal excitability. Additionally, 2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid has been found to have a longer half-life than diazepam, which may make it a useful tool for studying the long-term effects of benzodiazepine drugs.
実験室実験の利点と制限
One of the main advantages of using 2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid in lab experiments is its unique mechanism of action, which may allow researchers to study the function of the GABA-A receptor in more detail. Additionally, 2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid has been found to have a longer half-life than diazepam, which may make it a useful tool for studying the long-term effects of benzodiazepine drugs. However, there are also some limitations to using 2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid in lab experiments. For example, its synthesis is complex and yields are relatively low, which may make it difficult to obtain large quantities for research purposes.
将来の方向性
There are several future directions for research on 2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid. One possible direction is to study its effects on other types of ionotropic receptors, such as the glycine receptor. Another direction is to investigate its potential use as a therapeutic agent for conditions such as anxiety and epilepsy. Additionally, further studies are needed to determine the optimal dosing and administration methods for 2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid in order to maximize its potential benefits.
合成法
The synthesis of 2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid involves several steps, starting with the reaction of diazepam with cycloheptylcarbonyl chloride to form the intermediate compound 2-(2-cycloheptylacetyl)-1,4-diazepane. This intermediate is then reacted with glycine ethyl ester hydrochloride to form 2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid. The overall yield of this synthesis method is around 50%.
科学的研究の応用
2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid has been studied for its potential use in various scientific fields, including neuroscience, pharmacology, and biochemistry. One of the main areas of research has been its effects on the GABA-A receptor, which is a key target for many drugs that have anxiolytic and sedative effects. 2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid has been found to have a unique mechanism of action that involves binding to a specific site on the GABA-A receptor, which may make it a useful tool for studying the receptor's function.
特性
IUPAC Name |
2-[4-(2-cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c19-15(12-14-6-3-1-2-4-7-14)18-9-5-8-17(10-11-18)13-16(20)21/h14H,1-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKJYEOKVJYAHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CC(=O)N2CCCN(CC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(4-Methylpiperidine-2-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B6645319.png)

![2-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid](/img/structure/B6645341.png)
![4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid](/img/structure/B6645345.png)
![3-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propanoic acid](/img/structure/B6645353.png)
![1-[2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]triazole-4-carboxylic acid](/img/structure/B6645360.png)
![[1-[(3-Chloro-5-fluorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B6645373.png)

![3-[(2-chloroacetyl)amino]-N,4-dimethylbenzamide](/img/structure/B6645401.png)

![1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one](/img/structure/B6645406.png)

